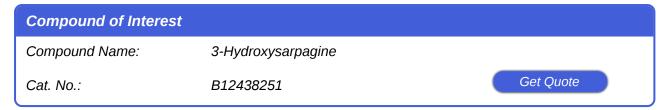


The Sarpagine Alkaloid Family: A Comparative Guide to Structure-Activity Relationships

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For Researchers, Scientists, and Drug Development Professionals

The sarpagine alkaloid family, a class of monoterpenoid indole alkaloids, has garnered significant attention in the scientific community due to its diverse and potent biological activities. These structurally complex natural products, along with their synthetic derivatives, have demonstrated promising therapeutic potential, particularly in the areas of oncology, cardiology, and inflammatory diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) within the sarpagine family, supported by quantitative data and detailed experimental methodologies, to aid researchers in the ongoing development of novel therapeutic agents.

Anticancer Activity: A Tale of Cytotoxicity

Several members of the sarpagine and related macroline-sarpagine bisindole alkaloid families have exhibited significant cytotoxic effects against a range of human cancer cell lines. The structural complexity of these molecules provides a rich scaffold for modifications that can enhance their potency and selectivity.

A key observation in the SAR of these compounds is that bisindole alkaloids, which are dimers of monomeric indole units, often exhibit greater cytotoxic potency than their constituent monomers. This suggests that the increased molecular size and the specific linkage between the two indole moieties are crucial for their anticancer activity.

Table 1: Comparative Cytotoxicity (IC50) of Sarpagine and Related Alkaloids



Compound	Cancer Cell Line	IC50 (μM)	Reference
Angustilongine E	КВ	1.5	[1](INVALID-LINK)
Vincristine-resistant KB	2.1	[1](INVALID-LINK)	
PC-3 (Prostate)	3.0	[1](INVALID-LINK)	_
LNCaP (Prostate)	2.5	[1](INVALID-LINK)	_
MCF7 (Breast)	2.8	[1](INVALID-LINK)	-
MDA-MB-231 (Breast)	3.5	(INVALID-LINK)	-
HT-29 (Colon)	4.0	(INVALID-LINK)	-
HCT 116 (Colon)	3.2	(INVALID-LINK)	-
A549 (Lung)	5.0	(INVALID-LINK)	-
Angustilongine F	КВ	0.02	(INVALID-LINK)
Vincristine-resistant KB	0.03	(INVALID-LINK)	
PC-3 (Prostate)	0.05	(INVALID-LINK)	-
LNCaP (Prostate)	0.04	(INVALID-LINK)	-
MCF7 (Breast)	0.06	(INVALID-LINK)	-
MDA-MB-231 (Breast)	0.08	(INVALID-LINK)	-
HT-29 (Colon)	0.1	(INVALID-LINK)	-
HCT 116 (Colon)	0.07	(INVALID-LINK)	-
A549 (Lung)	0.2	(INVALID-LINK)	-
Talpinine	KB/VJ300 (Vincristine- resistant)	14-22 μg/mL	(INVALID-LINK)
O-acetyltalpinine	KB/VJ300 (Vincristine- resistant)	14-22 μg/mL	(INVALID-LINK)



Anti-inflammatory Activity: Targeting the NF-kB Pathway

Chronic inflammation is a key driver of many diseases, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator in this process. The discovery of sarpagine alkaloids that can inhibit NF-κB activation represents a promising avenue for the development of novel anti-inflammatory drugs.

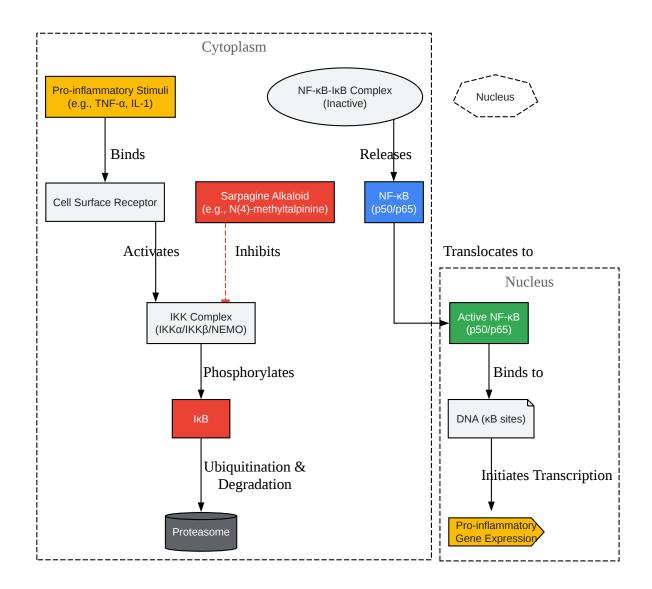
One such compound, N(4)-methyltalpinine, has been identified as the first sarpagine-type alkaloid to exhibit significant NF-κB inhibitory activity. This highlights the potential for this class of compounds to modulate inflammatory signaling pathways.

Table 2: NF-kB Inhibitory Activity of Sarpagine Alkaloids

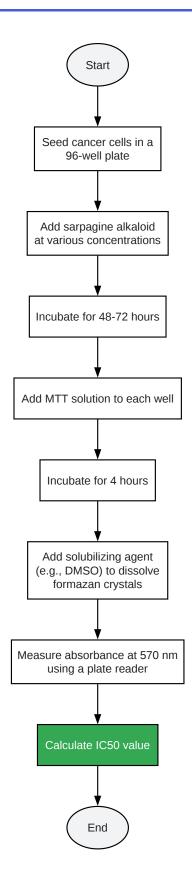
Compound	Assay	Cell Line	ED50 (μM)	Reference
N(4)- methyltalpinine	NF-κB (p65) Inhibition	HeLa	1.2	(INVALID-LINK- -)

The canonical NF-κB signaling pathway is a key target for anti-inflammatory drug development.









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References

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